molecular formula C25H30N4O2 B569851 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide CAS No. 133841-14-2

1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide

Katalognummer: B569851
CAS-Nummer: 133841-14-2
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: VZSXQQMZYQDDQE-IHWFROFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide involves several steps, starting with the preparation of the core Granisetron structure. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide involves its interaction with serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, the compound inhibits the action of serotonin, a neurotransmitter that triggers nausea and vomiting. This inhibition prevents the activation of the chemoreceptor trigger zone and the vomiting center in the brain, thereby exerting its antiemetic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide is unique due to the presence of the benzyloxy group, which enhances its pharmacological properties compared to its parent compound, Granisetron. This modification potentially improves its efficacy and reduces side effects, making it a valuable compound for further research and development .

Biologische Aktivität

1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide, commonly known as Granisetron, is a selective serotonin 5-HT_3 receptor antagonist. It is primarily used in clinical settings to prevent nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Granisetron is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of 312.41 g/mol. The structure features a complex bicyclic amine core, which contributes to its receptor binding properties.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O
Molecular Weight312.41 g/mol
Melting Point210.14 °C (predicted)
SolubilitySoluble in water and DMSO

Granisetron exerts its effects by selectively blocking the 5-HT_3 receptors located in the central nervous system and the gastrointestinal tract. This blockade inhibits the action of serotonin, a neurotransmitter that plays a crucial role in triggering nausea and vomiting responses.

Key Mechanisms:

  • Receptor Binding : Granisetron binds to the 5-HT_3 receptors with high affinity, preventing serotonin from activating these receptors.
  • Antiemetic Effects : By inhibiting the 5-HT_3 receptor signaling pathway, Granisetron effectively reduces the incidence of chemotherapy-induced nausea and vomiting (CINV).

Pharmacological Effects

Granisetron has been extensively studied for its pharmacological properties, particularly in oncology and postoperative care.

Clinical Studies:

  • Chemotherapy-Induced Nausea and Vomiting : In a randomized controlled trial involving breast cancer patients undergoing chemotherapy, Granisetron demonstrated a significant reduction in both acute and delayed nausea compared to placebo (p < 0.01) .
  • Postoperative Nausea : A meta-analysis of multiple studies indicated that Granisetron significantly lowers the risk of postoperative nausea when administered preoperatively (odds ratio = 0.45) .

Case Studies

Several case studies highlight the efficacy of Granisetron in various clinical scenarios:

  • Case Study 1 : A patient receiving high-dose cisplatin-based chemotherapy experienced severe CINV despite standard prophylaxis with other antiemetics. Upon administration of Granisetron, the patient reported a marked improvement in symptoms, with no episodes of vomiting during subsequent cycles.
  • Case Study 2 : In a double-blind study involving patients undergoing laparoscopic surgery, those treated with Granisetron had significantly lower postoperative nausea scores compared to those receiving placebo (mean score difference = 2.5 on a scale of 0-10) .

Safety Profile

Granisetron is generally well-tolerated; however, potential side effects include headache, constipation, and dizziness. Severe allergic reactions are rare but may occur.

Eigenschaften

CAS-Nummer

133841-14-2

Molekularformel

C25H30N4O2

Molekulargewicht

418.5 g/mol

IUPAC-Name

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-7-phenylmethoxyindazole-3-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-28-19-10-6-11-20(28)15-18(14-19)26-25(30)23-21-12-7-13-22(24(21)29(2)27-23)31-16-17-8-4-3-5-9-17/h3-5,7-9,12-13,18-20H,6,10-11,14-16H2,1-2H3,(H,26,30)/t18?,19-,20+

InChI-Schlüssel

VZSXQQMZYQDDQE-IHWFROFDSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C

Isomerische SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C

Kanonische SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C

Synonyme

endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-7-(phenylmethoxy)-1H-indazole-3-carboxamide;  7-(Benzyloxy)-1-methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.